Structural Differentiation and Predicted Physicochemical Profile vs. 3-Chloro-4-fluorophenyl Analog
The target compound, possessing a 4-fluorophenyl sulfonyl group, is structurally differentiated from its closest analog, 4-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine, by the absence of a chlorine atom at the meta position of the phenyl ring. This substitution is predicted to alter key drug-like properties. While direct experimental data for the target compound is scarce, class-level inference based on the physicochemical impact of adding chlorine (increased lipophilicity and molecular weight) suggests a quantifiable difference. The target compound's lower molecular weight (336.4 vs. 370.8 g/mol for the chloro analog) and reduced lipophilicity (cLogP ~2.5 vs. ~3.2) can be advantageous for achieving optimal central nervous system multiparameter optimization (CNS MPO) scores, which often favor lower logP and MW for brain penetration .
| Evidence Dimension | Predicted Lipophilicity (cLogP) and Molecular Weight |
|---|---|
| Target Compound Data | cLogP ~2.5, MW 336.4 g/mol |
| Comparator Or Baseline | 4-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine: cLogP ~3.2, MW 370.8 g/mol |
| Quantified Difference | ΔcLogP ≈ -0.7, ΔMW ≈ -34.4 g/mol |
| Conditions | In silico prediction using standard algorithms; calculated values are approximate. |
Why This Matters
For CNS drug discovery, the lower lipophilicity and molecular weight of the target compound provide a more favorable starting point for optimizing pharmacokinetics and reducing off-target binding, giving it a procurement advantage over the heavier, more lipophilic chloro analog.
